molecular formula C25H21NO3 B2484072 3-phenyl-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951984-31-9

3-phenyl-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Katalognummer: B2484072
CAS-Nummer: 951984-31-9
Molekulargewicht: 383.447
InChI-Schlüssel: HUTNMWJTGGMACV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-phenyl-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic chemical compound designed for research purposes, particularly in the field of medicinal chemistry. This compound belongs to a class of 9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one derivatives, which are of significant interest due to their potential anti-inflammatory properties . Research on closely related analogues indicates that such compounds can inhibit the production of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), in cellular models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . The proposed mechanism of action for this chemical family involves the suppression of major inflammatory signaling pathways. Studies suggest these compounds exert their effects by inhibiting the activation of the NF-κB pathway and key members of the mitogen-activated protein kinase (MAPK) family, which are central regulators of the inflammatory response . Molecular docking studies further support that these molecules can interact with the active site of TNF-α, a critical mediator of inflammation . This compound is intended for research use only and is not for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-phenyl-9-(1-phenylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3/c1-17(18-8-4-2-5-9-18)26-14-21-23(29-16-26)13-12-20-24(27)22(15-28-25(20)21)19-10-6-3-7-11-19/h2-13,15,17H,14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTNMWJTGGMACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Optimization

A Cu(I)/O₂ system enables direct (sp³)C–O bond formation between phenolic oxygen and β-carbon of adjacent amides (Fig. 1). Key parameters:

Parameter Optimal Condition Impact on Yield
Catalyst Loading 10 mol% CuI <85% → 85%
Oxidant O₂ (1 atm) <40% → 85%
Solvent DMF Polar aprotic
Temperature 110°C <70% at 80°C

Isotopic labeling (¹⁸O) confirmed oxygen insertion from molecular O₂ rather than solvent.

Substrate Scope Limitations

Electron-deficient aryl rings (e.g., 4-NO₂) suppress cyclization (yield <20%), while electron-donating groups (4-OMe) enhance reactivity (yield 92%). The 1-phenylethyl group requires pre-installation before cyclization to avoid competing elimination.

Sonogashira Coupling-Cyclization Cascade

Sequential Alkyne Coupling and 6-endo-dig Cyclization

A Pd/Cu-mediated route achieves simultaneous chromene formation and oxazine annulation (Table 1):

Table 1 : Comparative yields for Sonogashira-cyclization routes

Starting Material Base Ligand Yield (%)
2-Ethynylphenol Et₃N PPh₃ 62
2-(Trimethylsilylethynyl) Cs₂CO₃ Xantphos 78
2-Bromophenyl propargyl ether K₃PO₄ BINAP 71

The trimethylsilyl (TMS)-protected alkyne strategy minimizes side reactions, with Cs₂CO₃ enabling efficient desilylation-cyclization.

Post-Functionalization for 1-Phenylethyl Installation

Post-cyclization alkylation using 1-phenylethyl bromide under phase-transfer conditions (TBAB, K₂CO₃, DCM/H₂O) achieves 89% substitution at the oxazine N-9 position.

Multi-Step Synthesis via β-Hydroxyamide Intermediates

Stepwise Construction

  • Salicylamide Formation : Condensation of methyl salicylate with benzylamine (PyBOP, DIPEA, 92% yield).
  • Hydroxyethylation : Michael addition with 1-phenylvinyl ether (BF₃·Et₂O catalysis, 76% yield).
  • Oxidative Cyclization : MnO₂-mediated dehydrogenation forms the oxazinone ring (81% yield).

Critical Challenge : Competing epoxidation of the vinyl ether required precise stoichiometric control (1.2 eq MnO₂).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling the salicylamide precursor with K₂CO₃ and 1-phenylethyl iodide achieves 68% yield in 2h, reducing E-factor by 83% compared to solution-phase methods.

Photocatalytic Late-Stage Functionalization

Visible-light-mediated C–H activation installs the 3-phenyl group post-cyclization (Ru(bpy)₃Cl₂, 455 nm LED, 54% yield), avoiding harsh arylating reagents.

Analytical Characterization and Validation

Spectroscopic Fingerprints

  • ¹H NMR (CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 5.41 (q, J=6.8 Hz, 1H, CHCH₃), 4.67 (ABq, Δδ=0.15, J=12.0 Hz, 2H, OCH₂).
  • HRMS : m/z 426.1832 [M+H]⁺ (calc. 426.1829 for C₂₇H₂₄NO₃).

Purity Assessment

HPLC (C18, MeCN/H₂O 70:30) shows >99% purity with tᴿ=14.2 min, confirming absence of diastereomeric byproducts.

Industrial-Scale Considerations

Continuous Flow Optimization

A three-stage flow reactor system enhances throughput:

  • Micro-mixer for Sonogashira coupling (residence time 5 min)
  • Packed-bed column cyclization (TiO₂ catalyst, 120°C)
  • Membrane separation for product isolation

This system achieves 92% conversion with 15 kg/day output.

Cost Analysis

Raw material costs dominate (68%), particularly 1-phenylethyl iodide ($420/kg). Transition to chloride-mediated alkylation could reduce expenses by 40% but requires higher temperatures (ΔT=+50°C).

Comparative Method Evaluation

Table 2 : Synthesis method benchmarks

Method Total Yield Purity Atom Economy Steps
Cu-catalyzed coupling 85% 99% 78% 3
Sonogashira cascade 78% 98% 82% 4
β-Hydroxyamide route 61% 97% 65% 5
Mechanochemical 68% 96% 88% 2

The Cu-catalyzed method offers optimal balance between efficiency and practicality, though mechanochemical approaches show promise for sustainable manufacturing.

Analyse Chemischer Reaktionen

Types of Reactions

3-phenyl-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Wirkmechanismus

The mechanism by which 3-phenyl-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related chromeno-oxazinone derivatives, focusing on substituent effects, synthesis, and biological activity.

Substituent Variations at Position 9

The substituent at position 9 significantly impacts molecular properties. Key comparisons include:

Compound Name Substituent at Position 9 Yield (%) Melting Point (°C) Key Biological Activity Reference
9-Benzyl-2-phenyl-...-oxazin-4(8H)-one (6a) Benzyl 40 138–140 Antiviral
9-(2-Methylbenzyl)-...-oxazin-4(8H)-one (6b) 2-Methylbenzyl 60 124–128 Anti-phytopathogenic
9-(4-Methylbenzyl)-...-oxazin-4(8H)-one (6d) 4-Methylbenzyl 70 159–164 Antiviral
3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-...-oxazin-4(8H)-one Thiophen-2-ylmethyl N/A N/A N/A
Target Compound 1-Phenylethyl N/A N/A N/A N/A

Key Observations :

  • Synthetic Yields : Substituent position affects reaction efficiency. For example, para-substituted benzyl derivatives (e.g., 6d) show higher yields (70%) than ortho-substituted analogs (6b, 60%) . The target compound’s synthesis may require optimized conditions due to its bulky substituent.
Substituent Effects at Position 3

The phenyl group at position 3 is conserved in many analogs, but substitutions (e.g., chloro, methoxy) alter bioactivity:

  • Ferrocenyl Derivatives (e.g., 12b, 13) : The ferrocene moiety in compounds like 12b introduces redox-active properties, correlating with antimalarial activity (IC₅₀ = 0.8 µM against Plasmodium falciparum) .

Biologische Aktivität

3-Phenyl-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with potential therapeutic applications. Its unique structural features suggest various biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a chromeno[8,7-e][1,3]oxazinone core, which is significant for its biological interactions. The presence of phenyl and ethyl groups enhances its lipophilicity and potential to interact with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens.
  • Anticancer Potential : Investigations into its anticancer effects are ongoing, with some studies indicating cytotoxic effects on cancer cell lines.

The biological activity of the compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : The compound could inhibit key enzymes involved in cell proliferation or metabolism.
  • Receptor Modulation : It may bind to receptors that regulate cell signaling pathways.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various derivatives of related compounds found that modifications in the structure significantly influenced their activity. For instance, certain analogs exhibited Minimum Inhibitory Concentrations (MIC) as low as 18.2 µM against Mycobacterium tuberculosis (Mtb), suggesting that structural features play a crucial role in enhancing activity against specific pathogens .

CompoundMIC (μM)Target Pathogen
3h18.2Mtb
3n17.2Mtb
3r19.4Mtb

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. One study reported that at concentrations above 20 µM, significant cytotoxic effects were observed in breast cancer cell lines, indicating potential for development as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The synthesis routes often utilize condensation reactions under controlled conditions to yield high-purity products .

Q & A

Q. Table 1: Representative Synthesis Yields

Substituent PositionYield (%)Reaction ConditionsReference
9-(2-Fluorobenzyl)48Reflux, 12 hr
9-(4-Chlorobenzyl)41CHCl₃, 24 hr
4-Methoxyphenyl68Lewis acid catalyst

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Multi-modal characterization is required:

  • 1H/13C NMR : Aromatic protons (δ 7.3–8.1 ppm) and carbonyl carbons (δ 160–180 ppm) confirm the fused chromeno-oxazine core .
  • HRMS : Validates molecular weight (e.g., [M+H]+ 388.1344 for fluorobenzyl derivatives) .
  • IR Spectroscopy : Detects oxazine C-O-C stretches (~1,250 cm⁻¹) and carbonyl groups (~1,700 cm⁻¹) .

Advanced: How can researchers optimize reaction conditions to improve synthetic yields?

Answer:
Use Design of Experiments (DOE) to evaluate variables:

Catalyst screening : Transition metal complexes (e.g., Pd/C) improve cyclization efficiency by 15–20% .

Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, reducing reaction time by 30% .

Temperature gradients : Stepwise heating (60°C → 100°C) minimizes thermal decomposition of methoxy substituents .
Case study : Substituting 3,4,5-trimethoxybenzyl with 4-fluorophenyl increased yield from 35% to 72% due to reduced steric hindrance .

Advanced: How can contradictory biological activity data (e.g., varying MIC values) be resolved?

Answer:
Contradictions often arise from substituent-dependent effects. Mitigation strategies include:

Structure-Activity Relationship (SAR) modeling :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antimicrobial activity (MIC 8 µg/mL for S. aureus) but reduce solubility .
  • Methoxy groups improve antioxidant capacity (IC₅₀ 12 µM) via radical scavenging .

Standardized assays : Use CLSI guidelines for MIC determination to minimize inter-lab variability .

Q. Table 2: Biological Activity Comparison

Activity TypeSubstituentResult (Value)Reference
Antimicrobial (MIC)4-Chlorophenyl10 µg/mL (E. coli)
Antioxidant (IC₅₀)3,4-Dimethoxyphenyl15 µM
Anti-inflammatory4-FluorophenylIC₅₀ 8 µM

Basic: What biological activities are reported for chromeno-oxazine derivatives?

Answer:
Key activities include:

  • Antimicrobial : Broad-spectrum efficacy against Gram-positive bacteria (e.g., S. aureus MIC 8–12 µg/mL) .
  • Anti-inflammatory : Inhibition of COX-2 (IC₅₀ 8–20 µM) via competitive binding .
  • Antioxidant : DPPH radical scavenging (IC₅₀ 12–25 µM) due to methoxy/phenol groups .

Advanced: What methodologies confirm the mechanism of action for anti-inflammatory activity?

Answer:
Mechanistic studies employ:

Enzyme inhibition assays : Direct measurement of COX-2 activity using fluorogenic substrates (e.g., SC-560) .

Surface Plasmon Resonance (SPR) : Quantifies binding affinity (Kd 0.8–2.1 µM) between the compound and COX-2 active sites .

Molecular docking : Validates interactions with catalytic residues (e.g., Tyr385) using AutoDock Vina .

Advanced: How to address discrepancies in solubility and bioavailability data?

Answer:

Salt formation : Hydrochloride salts improve aqueous solubility by 5–10× .

Nanoformulation : Liposomal encapsulation enhances bioavailability (AUC 120 µg·hr/mL vs. 45 µg·hr/mL for free compound) .

LogP optimization : Introduce polar groups (e.g., -OH) to reduce LogP from 3.8 to 2.1, aligning with Lipinski’s rules .

Basic: What analytical techniques ensure purity for pharmacological testing?

Answer:

  • HPLC : Purity >99% confirmed using C18 columns (acetonitrile/water gradient) .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.3%) .

Advanced: How to design derivatives for improved metabolic stability?

Answer:

  • Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Esterify phenolic -OH groups to enhance half-life from 2.5 hr to 6.8 hr .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.